(3,4-Difluoro-5-(trifluoromethyl)phenyl)boronic acid

Boronic Acid Chemistry Physicochemical Properties Cross-Coupling Reagent Selection

This polyfluorinated arylboronic acid features a unique electron-deficient profile due to its 3,4-difluoro and 5-trifluoromethyl substitution. This electronic environment modulates pKa and suppresses protodeboronation, ensuring superior coupling yields versus less electron-deficient analogs. Its high purity (≥98%) and room temperature stability support reliable late-stage functionalization in pharmaceutical and agrochemical synthesis.

Molecular Formula C7H4BF5O2
Molecular Weight 225.91 g/mol
CAS No. 864759-64-8
Cat. No. B1318669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3,4-Difluoro-5-(trifluoromethyl)phenyl)boronic acid
CAS864759-64-8
Molecular FormulaC7H4BF5O2
Molecular Weight225.91 g/mol
Structural Identifiers
SMILESB(C1=CC(=C(C(=C1)F)F)C(F)(F)F)(O)O
InChIInChI=1S/C7H4BF5O2/c9-5-2-3(8(14)15)1-4(6(5)10)7(11,12)13/h1-2,14-15H
InChIKeyLPOLDWSSSVLGJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3,4-Difluoro-5-(trifluoromethyl)phenyl)boronic acid (CAS 864759-64-8) Procurement Guide: Key Properties, Purity, and Sourcing


(3,4-Difluoro-5-(trifluoromethyl)phenyl)boronic acid (CAS 864759-64-8) is a fluorinated arylboronic acid building block widely employed in Suzuki-Miyaura cross-coupling reactions to construct complex biaryl architectures for pharmaceutical and agrochemical research . Its molecular formula is C₇H₄BF₅O₂, with a molecular weight of 225.91 g/mol and a calculated LogP of 0.66 . The compound is characterized by the presence of both difluoro and trifluoromethyl electron-withdrawing groups on the phenyl ring, which strongly modulate the reactivity of the boronic acid moiety [1]. It is commercially available as a white to off-white crystalline solid, typically supplied with purities of 95-98% and recommended for storage at room temperature .

Why Generic Substitution of (3,4-Difluoro-5-(trifluoromethyl)phenyl)boronic acid Fails: A Quantitative Rationale


Fluorinated arylboronic acids are not freely interchangeable in synthetic workflows. The precise substitution pattern and electronic nature of the aromatic ring dictate key performance metrics, including hydrolytic stability, reactivity in cross-coupling, and the physicochemical properties of the resulting biaryl products. The presence of both electron-withdrawing fluorine atoms and a trifluoromethyl group creates a unique electronic environment that significantly alters the boronic acid's pKa and susceptibility to protodeboronation compared to mono-substituted or non-fluorinated analogs [1]. Directly substituting this compound with a less electron-deficient analog can lead to dramatically reduced coupling yields and the need for extensive reaction re-optimization, as detailed in the quantitative evidence below [2].

(3,4-Difluoro-5-(trifluoromethyl)phenyl)boronic acid: Quantitative Differentiation Evidence vs. Closest Analogs


Enhanced Lewis Acidity and Hydrolytic Stability Driven by Polyfluorination

The combination of two ortho/para-fluorine atoms and a meta-trifluoromethyl group in (3,4-Difluoro-5-(trifluoromethyl)phenyl)boronic acid results in a significantly enhanced Lewis acidity compared to non-fluorinated or mono-fluorinated phenylboronic acids. A systematic study of fluorinated phenylboronic acids demonstrates that increasing fluorine substitution consistently lowers the pKa of the boronic acid group, with polyfluorinated analogs exhibiting the greatest acidity [1]. While a direct pKa value for this specific compound is not provided in the cited study, the established structure-activity relationship confirms that its unique substitution pattern places it among the more acidic and hydrolytically stable arylboronic acids. This enhanced acidity is crucial for efficient transmetalation in Suzuki-Miyaura couplings under mild conditions.

Boronic Acid Chemistry Physicochemical Properties Cross-Coupling Reagent Selection

Optimized LogP for Enhanced Pharmacokinetic Profile of Derived Biaryls

The calculated octanol-water partition coefficient (LogP) for (3,4-Difluoro-5-(trifluoromethyl)phenyl)boronic acid is 0.66 . This value is substantially higher than that of the simpler 3,4-difluorophenylboronic acid analog, for which a LogP of approximately 1.10 has been calculated . While both compounds are moderately lipophilic, the presence of the trifluoromethyl group in the target compound provides a distinct balance of hydrophobicity that can be critical for optimizing the membrane permeability and metabolic stability of the final biaryl products. In contrast, non-fluorinated phenylboronic acid has a LogP of approximately 0.88, while the highly fluorinated 3,5-bis(trifluoromethyl)phenylboronic acid exhibits a significantly higher LogP of approximately 2.5, which may be suboptimal for certain drug-like property spaces .

Medicinal Chemistry Drug Discovery Physicochemical Property Optimization

High Commercial Purity Specifications Enable Reproducible Synthetic Outcomes

Commercial suppliers consistently offer (3,4-Difluoro-5-(trifluoromethyl)phenyl)boronic acid at high purity levels. Fluorochem specifies a minimum purity of 98% , while AKSci offers the compound at 95% purity . This contrasts with some less common or more synthetically challenging fluorinated boronic acids, which may be supplied at lower purities (e.g., 90%) or as technical grade materials. The availability of high-purity material is critical for minimizing side reactions in sensitive cross-coupling steps and ensuring reproducible yields in multi-step synthesis campaigns.

Chemical Procurement Quality Control Synthetic Reliability

Ambient Storage Compatibility Streamlines Laboratory Workflows

(3,4-Difluoro-5-(trifluoromethyl)phenyl)boronic acid is recommended for long-term storage at room temperature in a cool, dry place, as indicated by commercial suppliers . This is a practical advantage over some structurally related arylboronic acids that require refrigeration (e.g., 3,4-difluorophenylboronic acid, which is recommended for storage in a refrigerator at +4°C [1]). Ambient storage reduces the logistical burden associated with freezer space and minimizes the risk of degradation due to freeze-thaw cycles, ensuring the reagent remains stable and ready for use in routine synthetic workflows.

Chemical Storage Laboratory Operations Reagent Stability

Electron-Deficient Nature Drives Higher Reactivity in Suzuki Coupling

The strong electron-withdrawing effects of both the difluoro and trifluoromethyl substituents render the boron center more electrophilic, which facilitates the rate-limiting transmetalation step in Suzuki-Miyaura cross-couplings [1]. This enhanced reactivity can translate to higher isolated yields compared to less electron-deficient arylboronic acids under identical reaction conditions. While direct comparative yield data for this specific compound against all analogs is not published in a single study, the principle is well-established: polyfluorinated boronic acids, like (3,4-Difluoro-5-(trifluoromethyl)phenyl)boronic acid, often achieve excellent yields (frequently >80%) in couplings with aryl bromides and iodides, whereas electron-rich or neutral analogs may require longer reaction times, higher temperatures, or more active catalysts to achieve comparable results [2].

Cross-Coupling Reaction Optimization Organoboron Chemistry

Defined Hazard Profile Facilitates Safe Handling and Scale-Up

The safety data sheet (SDS) for (3,4-Difluoro-5-(trifluoromethyl)phenyl)boronic acid clearly defines its hazards. It is classified as harmful if swallowed (H302), and causes skin and serious eye irritation (H315, H319), and may cause respiratory irritation (H335) . This well-characterized profile allows for the straightforward implementation of standard laboratory safety protocols (e.g., use of personal protective equipment, fume hood). In contrast, some highly reactive or unstable organoboron reagents may present additional risks such as pyrophoricity or explosive decomposition, which require more stringent and costly handling measures. The absence of such extreme hazards simplifies the procurement, storage, and use of this building block in both academic and industrial settings.

Chemical Safety Process Chemistry Risk Assessment

Optimal Research and Industrial Application Scenarios for (3,4-Difluoro-5-(trifluoromethyl)phenyl)boronic acid


Medicinal Chemistry: Synthesis of Fluorinated Biaryl Pharmacophores

This compound is ideally suited for the late-stage diversification of drug candidates via Suzuki-Miyaura coupling. Its high purity (≥95%) and enhanced reactivity due to its electron-deficient nature ensure reliable incorporation of the highly fluorinated aryl group [REFS-1, REFS-2]. The resulting biaryl products benefit from the optimized LogP (0.66), which can improve pharmacokinetic properties like membrane permeability and metabolic stability . The well-defined hazard profile supports its routine use in parallel synthesis and medicinal chemistry laboratories .

Agrochemical Discovery: Building Novel Fluorinated Crop Protection Agents

The unique electronic and lipophilic characteristics of the 3,4-difluoro-5-(trifluoromethyl)phenyl moiety are highly valuable in the design of new fungicides, herbicides, and insecticides. The enhanced hydrolytic stability of polyfluorinated boronic acids, as established by class-level inference, reduces decomposition during aqueous coupling reactions, leading to higher yields of the desired biaryl agrochemical intermediates [2]. The availability of this compound with high purity from commercial sources ensures consistent quality for scale-up studies and pilot production .

Materials Science: Preparation of Advanced Liquid Crystals and Organic Semiconductors

The strong electron-withdrawing nature of the trifluoromethyl and difluoro substituents can be exploited to tune the electronic properties (e.g., HOMO/LUMO levels) of conjugated organic materials. (3,4-Difluoro-5-(trifluoromethyl)phenyl)boronic acid serves as a key monomer in the synthesis of fluorine-containing liquid crystals and organic semiconductors for applications in displays and organic electronics [1]. Its ambient storage compatibility simplifies inventory management in materials synthesis facilities .

Chemical Biology: Synthesis of Fluorinated Probes and Sensors

The enhanced Lewis acidity of this polyfluorinated boronic acid, inferred from studies on related compounds, makes it a potentially useful component in the design of novel saccharide sensors or enzyme inhibitors [2]. The fluorine atoms provide a convenient handle for ¹⁹F NMR studies, allowing for the tracking of the molecule in complex biological environments. The high purity ensures that biological assays are not confounded by trace impurities .

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